3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine
Description
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Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)9-7-14-15-5-6-16-8-10(9)15/h7H,5-6,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRIKSGTXDTQFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3COCCN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine (CAS: 1383675-83-9) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 250.11 g/mol. The structure includes a dioxaborolane moiety and a pyrazolo[5,1-C][1,4]oxazine framework which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit various biological activities including:
- Anticancer Activity : Compounds featuring pyrazole derivatives have been studied for their ability to inhibit tumor growth.
- Enzyme Inhibition : The presence of heterocycles such as oxazines can lead to significant enzyme inhibition which is crucial in drug design.
Anticancer Activity
A study focusing on pyrazolo[5,1-C][1,4]oxazines demonstrated that derivatives can act as potent inhibitors of cancer cell lines. For instance:
- In Vitro Studies : Compounds structurally related to the target compound were tested against various cancer cell lines (e.g., HCT116). Results showed dose-dependent inhibition of cell proliferation.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.16 | HCT116 |
| Compound B | 6.90 | HCT116 |
These findings suggest that modifications to the pyrazole structure can enhance anticancer efficacy.
Enzyme Inhibition
Another significant area of research involves the inhibition of protein kinases. The MPS1 kinase has been identified as a target due to its role in cell cycle regulation:
- Selectivity and Potency : A related study indicated that specific substitutions on the pyrazole ring improved selectivity and potency against MPS1 kinase.
| Compound | MPS1 IC50 (µM) | Comments |
|---|---|---|
| Compound C | 0.50 | High potency |
| Compound D | 4.60 | Lower potency |
These results highlight the potential of the target compound in therapeutic applications through selective enzyme inhibition.
The biological activity of the compound is hypothesized to stem from its ability to interact with specific biological targets:
- Binding Affinity : The dioxaborolane moiety may facilitate binding to active sites in enzymes or receptors.
- Structural Stability : The unique structural features contribute to the stability and bioavailability of the compound in biological systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
